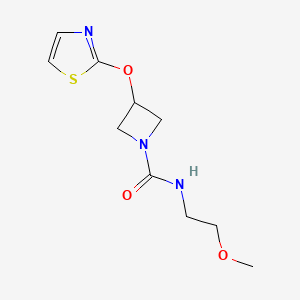
2-(1,5,3-Dithiazepan-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1,5,3-Dithiazepan-3-yl)acetic acid” is a compound that has been synthesized in the context of green chemistry . It is a product of a multicomponent reaction involving amino acids, formaldehyde, and 1,2-ethanedithiol . This compound is part of a library of new (1,5,3-dithiazepan-3-yl)alkanoic acids .
Synthesis Analysis
The synthesis of “this compound” is achieved through a green procedure that offers several advantages such as operational simplicity, no catalyst, and no production of hazardous materials . The synthesis involves a multicomponent cyclocondensation of amino acids, formaldehyde, and 1,2-ethanedithiol in water at room temperature for 1 to 5 hours . The yields of the product increased with increasing reaction time .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a multicomponent cyclocondensation of amino acids, formaldehyde, and 1,2-ethanedithiol . This reaction is an example of a multicomponent reaction, which is a powerful tool for the development of green methods for the synthesis of heterocycles .Aplicaciones Científicas De Investigación
Green Synthesis
A study by Khabibullina et al. (2016) highlights a green synthesis method for (1,5,3-dithiazepan-3-yl)alkanoic acids, which includes 2-(1,5,3-Dithiazepan-3-yl)acetic acid, using a multicomponent cyclocondensation process. This method offers advantages such as simplicity, no catalyst requirement, and no production of hazardous materials, indicating its environmental friendliness and practicality in chemical synthesis (Khabibullina et al., 2016).
Intermolecular Interactions and Crystallography
Tulyabaev et al. (2016) conducted a study on intermolecular interactions and crystallization effects in (1,5,3-dithiazepan-3-yl)-alkanoic acids. Their research involved studying the crystal structures of these compounds, revealing various simple crystal systems and highlighting the importance of hydrogen bonds in forming crystal packing. This research is significant for understanding the physical and chemical properties of these compounds (Tulyabaev et al., 2016).
Fungicidal Activity
Akhmetova et al. (2014) explored the synthesis of 2-(1,5,3-dithiazepan-3-yl)ethanol and related compounds, demonstrating their fungicidal properties against plant pathogens. This indicates potential applications in agriculture and plant protection (Akhmetova et al., 2014).
Catalyst Development for Amides Synthesis
Research by Khairullina et al. (2013) developed a method for preparing N-(1,5,3-dithiazepan-5-yl)- and N-(1,5,3-dithiazocan-5-yl)amides using lanthanide catalysts. This method is significant for the synthesis of various amide compounds, indicating its utility in chemical manufacturing and pharmaceuticals (Khairullina et al., 2013).
Synthesis of Macrocycles and Alkanoates
Rakhimova et al. (2016) developed an efficient method for synthesizing alkyl 2-(1,5,3-dithiazepan-3-yl)-alkanoates and related macrocycles. This research is crucial for creating new chemical entities with potential applications in various industrial sectors (Rakhimova et al., 2016).
Mecanismo De Acción
Target of Action
It’s known that similar compounds exhibit a high sorption activity with respect to silver (i) and palladium (ii) , and antifungal activity against pathogenic micromycetes .
Mode of Action
It’s known that similar compounds form intermolecular hydrogen bonds through h⋯h, s⋯h, and o⋯h contacts .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Similar compounds have been reported to exhibit antifungal activity .
Action Environment
It’s known that the synthesis of similar compounds can be performed in water, which offers several advantages such as operational simplicity, no catalyst, and no production of hazardous materials .
Análisis Bioquímico
Biochemical Properties
It is known that this compound is synthesized through a multicomponent reaction involving amino acids This suggests that it may interact with enzymes, proteins, and other biomolecules in a biochemical context
Molecular Mechanism
It is known that this compound is synthesized through a multicomponent reaction involving amino acids , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the yield of this compound increases with increasing reaction time This suggests that the compound may have stability and long-term effects on cellular function in in vitro or in vivo studies
Propiedades
IUPAC Name |
2-(1,5,3-dithiazepan-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S2/c8-6(9)3-7-4-10-1-2-11-5-7/h1-5H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWXJYFHHJWGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN(CS1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696406.png)


![1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696410.png)
![(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2696411.png)
![4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2696412.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2696414.png)





